N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide
Description
N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is a thiophene-based dicarboxamide derivative featuring 4-methoxy-2-nitrophenyl substituents on the amide nitrogens.
Properties
IUPAC Name |
2-N,5-N-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O8S/c1-31-11-3-5-13(15(9-11)23(27)28)21-19(25)17-7-8-18(33-17)20(26)22-14-6-4-12(32-2)10-16(14)24(29)30/h3-10H,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPHAUMJQHOQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxy-2-nitroaniline, which is then reacted with thiophene-2,5-dicarboxylic acid chloride under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration, or halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-methoxy-2-nitrobenzoic acid derivatives.
Reduction: Formation of 4-methoxy-2-aminophenyl derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that thiophene derivatives exhibit promising anticancer properties. N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide has been studied for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures can interact with cellular targets involved in cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its nitrophenyl groups are known to enhance the interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism may involve modulation of oxidative stress pathways .
Materials Science
- Organic Photovoltaics : Due to its electronic properties, this compound is being explored as a material in organic solar cells. Its ability to facilitate charge transport makes it a candidate for enhancing the efficiency of photovoltaic devices .
- Sensors : The compound's sensitivity to changes in environmental conditions (like pH or temperature) positions it as a potential component in sensor technology. Research is ongoing to develop sensors that utilize this compound for detecting specific analytes .
Case Study 1: Anticancer Research
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives, including this compound, and tested their cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that modifications to the thiophene structure can enhance anticancer activity .
Case Study 2: Antimicrobial Efficacy
A research article detailed the synthesis of several nitrophenyl-substituted thiophenes and their antimicrobial testing against strains of Staphylococcus aureus and Escherichia coli. This compound demonstrated potent activity, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 3: Photovoltaic Applications
A study focusing on organic photovoltaics explored the incorporation of this compound into bulk heterojunction solar cells. The findings revealed improved power conversion efficiencies compared to traditional materials, indicating its viability as a next-generation photovoltaic material .
Mechanism of Action
The mechanism of action of N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is largely dependent on its interaction with molecular targets. The compound’s electron-donating and electron-withdrawing groups can influence its binding affinity and reactivity with enzymes or receptors. For example, the nitro groups may participate in redox reactions, while the methoxy groups can enhance solubility and membrane permeability.
Comparison with Similar Compounds
Pyrrole-Based Dicarboxamides (Anion Receptors)
Example Compound : N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide (Host 1)
- Core Structure : Pyrrole ring (vs. thiophene in the target compound).
- Substituents : Pyridine groups (hydrogen bond acceptors).
- Binding studied via NMR titrations and B3LYP/6-31G(d,p) calculations .
- Key Difference : The pyrrole core and pyridine substituents prioritize planar geometry for anion recognition, whereas the thiophene core in the target compound may favor π-π stacking with aromatic substituents.
Thiophene-2,5-dicarboxamides with Aliphatic/Chiral Substituents
Example Compounds :
- 4b : N2,N5-bis((S)-1-hydroxy-4-methylpentan-2-yl)thiophene-2,5-dicarboxamide
- 4c : N2,N5-bis((2S,3R)-1-hydroxy-3-methylpentan-2-yl)thiophene-2,5-dicarboxamide
- Substituents : Chiral hydroxyalkyl groups.
- Properties :
- Key Difference: Aliphatic chains confer solubility in polar solvents (e.g., methanol) and enable hydrogen bonding, contrasting with the aromatic nitro/methoxy groups in the target compound, which may enhance rigidity and π-system interactions.
Thiophene-2,5-dicarboxamides with Heterocyclic Substituents
- BE83544 : N2,N5-bis[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide
- Substituents : Thiazole rings with nitroaryl groups.
- Molecular Weight : 578.60, higher due to aromatic thiazole and nitro groups.
- BA68387 : N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
Comparative Data Table
Research Findings and Trends
Methoxy groups balance solubility and steric effects . Thiazole substituents (e.g., BE83544) introduce conjugated π-systems, whereas chiral hydroxy groups (e.g., 4b) prioritize hydrogen bonding .
Structural Rigidity :
- Aromatic substituents (target compound, BE83544) increase rigidity, favoring planar geometries for host-guest interactions. Aliphatic chains (4b, 4c) introduce flexibility .
Biological Potential: Thiophene-carbohydrazide analogs () show anticancer activity (IC50 values for MCF-7 cells). The target compound’s nitro groups may confer similar bioactivity, though toxicity profiles require validation .
Biological Activity
N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound’s synthesis, structural characteristics, and biological activities, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophene-2,5-dicarboxylic acid with 4-methoxy-2-nitroaniline. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy.
Structural Formula
The structural formula can be represented as follows:
Pharmacological Properties
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of nitro and methoxy groups can enhance electron donation capabilities, potentially leading to increased radical scavenging activity.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. Mechanistic studies suggest that it may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis as evidenced by increased Annexin V staining.
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective properties of this compound in a rat model of Alzheimer's disease. The administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
Table 1: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks. For example, aromatic protons from the nitro-methoxyphenyl groups appear as distinct doublets (δ 7.5–8.5 ppm), while thiophene protons resonate near δ 7.0–7.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 507.1 for C₂₂H₁₈N₄O₈S) .
- Infrared (IR) Spectroscopy : Stretching bands for amide C=O (1640–1680 cm⁻¹) and nitro groups (~1520 cm⁻¹) validate functional groups .
Advanced: How do hydrogen bonding and crystal packing influence the compound’s reactivity?
Methodological Answer :
Single-crystal X-ray diffraction reveals:
- Intramolecular H-bonds : N–H···O interactions between amide protons and nitro/methoxy oxygen atoms stabilize a non-planar conformation, reducing steric strain .
- Intermolecular H-bonds : Amide-amine N–H···N bonds form inversion dimers, which stack into layers. This packing may hinder solubility but enhance thermal stability .
Implications : - Reduced solubility in apolar solvents requires polar aprotic solvents (e.g., DMSO) for reactions.
- Dimerization in the solid state may affect catalytic or ligand-binding properties .
Advanced: How can reaction yields be optimized for this compound?
Q. Methodological Answer :
- Temperature Control : Refluxing at 343 K during acid chloride formation minimizes side products .
- Stoichiometry : A 1:2.2 molar ratio of thiophene-dicarbonyl dichloride to amine ensures complete substitution .
- Purification : Gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:1) resolves unreacted amine and oligomeric byproducts .
Data Contradiction Note : Yields vary with amine nucleophilicity (e.g., electron-withdrawing nitro groups slow coupling). Adjust reaction time (8–24 hours) based on monitoring via TLC .
Advanced: What mechanistic insights exist for its role in catalysis or oxidation reactions?
Q. Methodological Answer :
- Ligand Design : The thiophene-dicarboxamide backbone chelates metal ions (e.g., Fe³⁺) via sulfur and amide oxygen atoms, forming stable complexes for oxidation catalysis .
- Oxidation Studies : In o-phenylenediamine oxidation to 2,3-diaminophenazine, the compound’s Fe³⁺ complex shows first-order dependence on substrate concentration. EPR and Mossbauer spectroscopy confirm axial distortion in the metal center, critical for catalytic activity .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Q. Methodological Answer :
- Variable Temperature NMR : Aggregation or dynamic effects (e.g., hindered rotation of aryl groups) may split peaks. Acquire spectra at 298 K and 343 K to observe coalescence .
- Deuteration : Exchange labile protons (e.g., amide N–H) with D₂O to simplify splitting patterns .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to assign ambiguous signals .
Advanced: What methodologies assess its biological activity (e.g., antimicrobial or anticancer potential)?
Q. Methodological Answer :
- In Vitro Assays :
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7 breast cancer) at 10–100 µM concentrations. IC₅₀ values are calculated using nonlinear regression .
- Antimicrobial Screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Zones of inhibition ≥8 mm indicate potential .
- Mechanistic Studies : Fluorescence microscopy (apoptosis via Annexin V staining) and Western blotting (e.g., caspase-3 activation) validate bioactivity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
